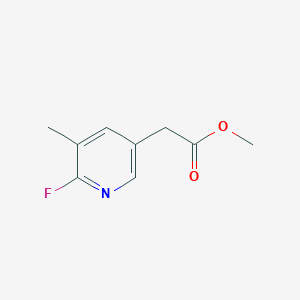
3-(1,1-Difluoroethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoroethyl)cyclobutan-1-ol is an organic compound characterized by a cyclobutane ring with a hydroxyl group attached to the first carbon and a 1,1-difluoroethyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclobutanone with difluoroethylating agents under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1-Difluoroethyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1,1-Difluoroethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a precursor for drug development is being explored, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism by which 3-(1,1-Difluoroethyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and impact cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)cyclobutan-1-ol: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.
1,1-Difluoroethyl chloride: Used as a difluoroethylating reagent, but lacks the cyclobutane ring.
Uniqueness
3-(1,1-Difluoroethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring and the difluoroethyl group. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10F2O |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
3-(1,1-difluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c1-6(7,8)4-2-5(9)3-4/h4-5,9H,2-3H2,1H3 |
Clave InChI |
ZBSUNJGINKARSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


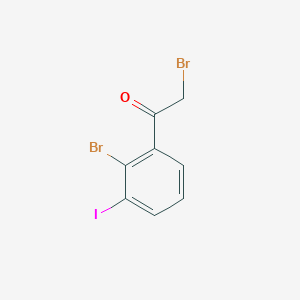
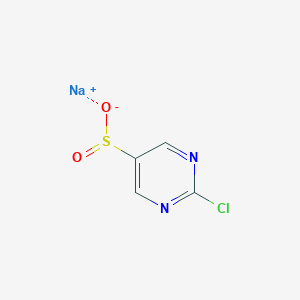
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
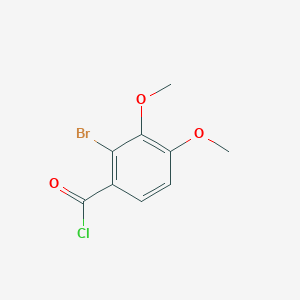
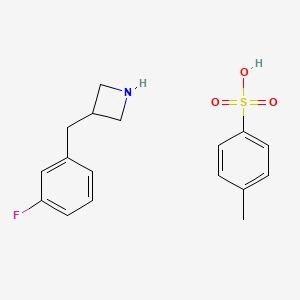

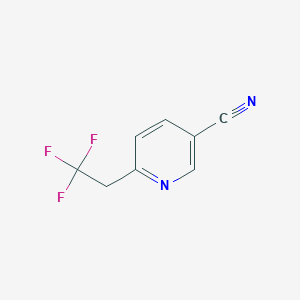
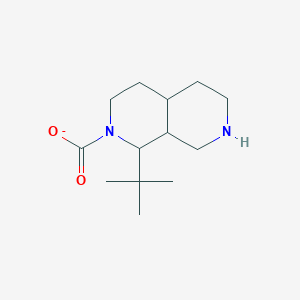

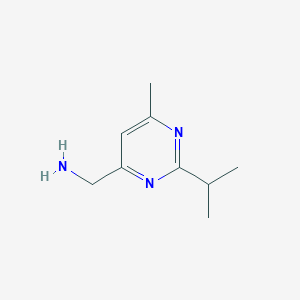
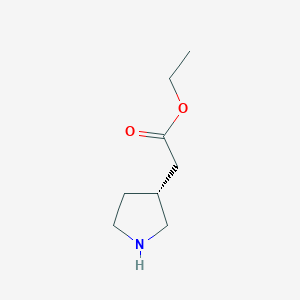
![(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid](/img/structure/B12952896.png)
